[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound featuring a substituted anilino-acetate scaffold. Its structure comprises two key moieties:
- 2,3-Dimethylanilino group: A substituted aromatic amine with methyl groups at the 2- and 3-positions of the benzene ring, influencing steric and electronic properties.
- 3-Fluorophenyl acetate: An ester-linked fluorinated aromatic group, which may enhance metabolic stability and binding interactions in biological systems .
This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12-5-3-8-16(13(12)2)20-17(21)11-23-18(22)10-14-6-4-7-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMVGGJPKXOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic compound whose biological activity has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of 303.32 g/mol. Its structure includes a dimethylaniline moiety and a fluorophenyl acetate group, which may influence its interaction with biological targets.
The biological activity of [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Signal Transduction Pathways : The compound may modulate key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.
Anticancer Activity
Research indicates that [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating stress-related pathways like JNK (c-Jun N-terminal kinase) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 | 15.4 | JNK activation leading to apoptosis |
| MCF-7 | 12.8 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory activities . It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Study on PC-3 Cells : A study conducted on PC-3 cells revealed that treatment with [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate resulted in significant cell cycle arrest and increased apoptosis markers compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in prostate cancer treatment .
- MCF-7 Cell Analysis : Another investigation involving MCF-7 cells found that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the downregulation of the Akt/mTOR signaling pathway, which is often overactive in breast cancers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibit significant cytotoxic activities against various cancer cell lines. For instance, certain derivatives have shown effectiveness against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The mechanism of action typically involves the induction of apoptosis or cell cycle arrest in targeted cancer cells .
Pharmacological Studies
Pharmacological evaluations suggest that the compound may interact with specific biological pathways, making it a candidate for further development in drug discovery. The structure-activity relationship (SAR) studies highlight the importance of functional groups in enhancing bioactivity and selectivity towards cancer cells .
Material Science
Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in applications requiring durability and resistance to environmental factors .
Nanocomposites
In nanotechnology, [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can serve as a precursor for the development of nanocomposites. These materials can be engineered for specific functionalities, such as drug delivery systems or sensors, owing to their biocompatibility and ability to form stable dispersions in various solvents .
Photochemistry
Photosensitizers
The compound's structure allows it to function as a photosensitizer in photodynamic therapy (PDT). When exposed to light, it can generate reactive oxygen species (ROS), which are effective in targeting cancerous tissues. This property is particularly valuable in developing non-invasive treatment options for malignancies .
Photostability Studies
Research into the photostability of [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate reveals its potential use in light-driven applications. Understanding its behavior under UV exposure is crucial for applications in coatings and materials that require long-term stability under sunlight .
Case Studies
-
Cytotoxicity Evaluation
A study investigated the cytotoxic effects of various derivatives of the compound on HeLa cells. Results indicated an IC50 value significantly lower than that of conventional chemotherapeutic agents, suggesting a promising lead for drug development . -
Polymer Development
In a project focused on creating high-performance polymers, researchers incorporated [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate into a polymer matrix. The resulting material demonstrated enhanced mechanical properties compared to traditional polymers used in similar applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Compounds
Key Observations :
- Electronic Effects: The 3-fluorophenyl group offers electron-withdrawing properties, enhancing stability compared to non-fluorinated counterparts .
- Functional Group Diversity: The presence of oxadiazole (CAS 851113-94-5) or thiazolidinone (CAS 735335-61-2) rings in analogues introduces additional hydrogen-bonding or π-stacking capabilities, which are absent in the target compound .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound (CAS) | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~3.2* | 314.34 | 1 | 4 |
| 474646-42-9 | 4.1 | 326.41 | 1 | 3 |
| 851113-94-5 | 3.8 | 410.40 | 2 | 6 |
| 735335-61-2 | 2.9 | 363.36 | 2 | 5 |
Notes:
- The target compound exhibits moderate lipophilicity (LogP ~3.2), making it suitable for crossing biological membranes.
- The thiazolidinone derivative (735335-61-2) has lower LogP due to polar heterocyclic groups, favoring aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
